2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine is a complex organic compound characterized by its unique combination of a tetrazole ring, a phenoxy group, and a pyridine structure. Its IUPAC name is 3-chloro-5-fluoro-2-[4-(2H-tetrazol-5-yl)phenoxy]pyridine, and it has a molecular formula of CHClFNO. The compound is classified as an organic heterocyclic compound due to the presence of nitrogen in its tetrazole and pyridine rings, which contribute to its potential biological activity and applications in medicinal chemistry.
The synthesis of 2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine typically involves several key steps:
This synthesis pathway emphasizes the importance of optimizing reaction conditions to enhance yield and purity while minimizing environmental impact during industrial production.
2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine can participate in various chemical reactions:
These reactions are facilitated by specific reagents and conditions such as strong bases, oxidizing agents, and coupling catalysts.
The mechanism of action for 2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine is not fully elucidated but is believed to involve interactions at molecular targets relevant to its biological activity. The tetrazole ring may mimic certain biological structures, allowing it to interact with enzymes or receptors involved in various biochemical pathways.
The physical properties of 2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine include:
Key chemical properties include:
Relevant data regarding these properties can be obtained through standard analytical techniques such as spectroscopy and chromatography .
The compound 2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine has potential applications in scientific research, particularly in medicinal chemistry. It may serve as a scaffold for developing new pharmaceuticals targeting specific diseases or conditions due to its unique structural features that allow for diverse modifications. Furthermore, its ability to participate in various chemical reactions makes it a valuable intermediate in synthetic organic chemistry .
The molecular architecture of 2-(4-(2H-tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine exemplifies strategic bioisosteric design in modern drug discovery. This compound integrates a pyridine ring as an electron-deficient π-system with a tetrazole moiety—a planar, aromatic heterocycle featuring four nitrogen atoms. The tetrazole group serves as a carboxylate bioisostere due to comparable acid dissociation constants (pKa ~4.76–4.90 for tetrazole vs. ~4.76 for carboxylic acids), yet offers superior metabolic stability and enhanced capacity for dipolar interactions with biological targets [6] [10]. This bioisosteric replacement circumvents the enzymatic esterification pathways that often compromise carboxylic acid-containing drugs, thereby improving pharmacokinetic profiles [1].
Conjugation occurs via an ether linkage (-O-) connecting the para-position of the tetrazole-bearing phenyl ring to the pyridine at position 2. This spacer provides conformational flexibility while maintaining electronic communication between rings. The pyridine nitrogen’s directionality facilitates hydrogen bonding with enzymatic active sites, a feature exploited in clinical agents like Tedizolid—an oxazolidinone antibiotic containing a pyridinyl-tetrazole pharmacophore [6] [7]. Quantum mechanical studies reveal charge delocalization across the hybrid system: the tetrazole anion exhibits σ-electron donation toward the pyridine, enhancing its hydrogen-bond accepting capacity at C3/C5 positions [8]. This electronic synergy underpins target engagement potency.
Table 1: Key Physicochemical Properties of Tetrazole-Pyridine Hybrid Systems
Property | Tetrazole-Pyridine Hybrids | Classical Carboxylates | Significance |
---|---|---|---|
pKa | 4.76–4.90 [10] | 4.20–4.80 | Similar ionization at physiological pH |
Log P (Octanol-water) | 1.2–2.5* | -0.5–1.0* | Enhanced membrane permeability |
Metabolic Stability | High [6] | Low to moderate | Resistance to glucuronidation |
Hydrogen Bond Acceptor Sites | 4–6 [8] | 2–3 | Improved target binding multiplicity |
*Representative range for pharmacologically active hybrids
Halogen atoms at the pyridine C3 (chlorine) and C5 (fluorine) positions are not passive structural elements but active contributors to molecular recognition and pharmacokinetics. Fluorine, the most electronegative element, induces strong dipole moments (C-F bond dipole: ~1.41 D) and reduces basicity of the pyridine nitrogen through inductive effects, thereby enhancing membrane permeability [8]. Its compact van der Waals radius (1.47 Å) permits sterically unobtrusive insertion into hydrophobic enzyme pockets, a strategy validated in antifungal agents like VT-1161 (Fluconazole analog) where fluorine improves fungal CYP51 binding selectivity over human isoforms [1] [10].
Chlorine at C3 provides steric bulk (van der Waals radius: 1.75 Å) and moderate electron-withdrawing capability. This combination blocks oxidative metabolism at adjacent positions while enabling halogen bonding interactions (strength: 5–30 kJ/mol) with protein carbonyls or sulfur atoms [5] [8]. Quantum topology analyses confirm chlorine’s σ-hole forms directional bonds with Lewis bases, augmenting binding affinity. In 2-(4-(2H-tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine, the ortho-chlorine further restricts bond rotation, favoring a bioactive conformation where tetrazole and pyridine rings adopt coplanarity for optimal target engagement [5].
Table 2: Halogen-Specific Contributions to Molecular Properties
Parameter | Fluorine (C5) | Chlorine (C3) | Combined Effect |
---|---|---|---|
Electronegativity | 3.98 (Pauling scale) | 3.16 | Synergistic σ-electron withdrawal |
Bond Length (Å) | 1.35 (C-F) | 1.73 (C-Cl) | Complementary steric occupancy |
Halogen Bond Energy | 5–15 kJ/mol [8] | 10–30 kJ/mol | Multipoint enzyme anchoring |
Metabolic Impact | Blocks para-hydroxylation | Shields ortho-oxidation | Extended plasma half-life |
Tetrazole medicinal chemistry emerged significantly in the 1980s with angiotensin II receptor blockers (ARBs) like Losartan—the first tetrazole-containing drug approved in 1995. Losartan’s tetrazole mimicked the carboxylate of endogenous ligands while conferring oral bioavailability, establishing tetrazoles as privileged bioisosteres [10]. The 2000s witnessed diversification into antimicrobial scaffolds; Cefoperazone (cephalosporin β-lactam antibiotic) incorporated a tetrazole-thioether moiety to enhance Gram-negative penetration and β-lactamase stability [6].
The paradigm shifted toward hybrid systems in the 2010s with Tedizolid phosphate (FDA approved 2014), where a pyridinyl-tetrazole replaced the acetamidomethyl group of Linezolid. This modification improved binding to the 23S ribosomal RNA of bacteria (dissociation constant Kd reduced 3-fold) and circumvented resistance mediated by cfr methyltransferase [6] [7]. Contemporary research (2020s) explores multitarget hybrids like VT-1161 and VT-1129—tetrazole-pyridine antifungals that inhibit fungal lanosterol 14α-demethylase with 1,000-fold selectivity over human CYPs, currently in Phase III trials [1] [10].
Table 3: Milestones in Tetrazole Hybrid Therapeutics Development
Era | Compound Class | Representative Agent | Therapeutic Advance |
---|---|---|---|
1980s–1990s | Angiotensin II blockers | Losartan | First oral bioavailable ARB via tetrazole bioisosterism |
2000–2010 | Cephalosporins | Cefoperazone | Extended-spectrum β-lactamase resistance |
2010–2020 | Oxazolidinone antibiotics | Tedizolid | Overcoming ribosomal methylation resistance |
2020–Present | Antifungal agents | VT-1161 (Oteseconazole) | Fungal CYP51 selectivity for invasive infections |
The structural trajectory reveals three generations: 1) Monofunctional tetrazoles as carboxylate replacements (Losartan era); 2) Peripheral tetrazoles augmenting established pharmacophores (Cefoperazone); and 3) Integrated hybrid cores where tetrazole and conjugated heterocycles form a unified pharmacophore (Tedizolid, VT-1161) [1] [6]. 2-(4-(2H-tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine epitomizes third-generation design—its ether-linked phenoxy bridge enables three-dimensional target engagement unattainable with simpler alkyl-tetrazole analogs, while halogen engineering balances electronic and steric demands [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: